molecular formula C5H5BFNO2 B1333835 2-Fluoropyridine-5-boronic acid CAS No. 351019-18-6

2-Fluoropyridine-5-boronic acid

Cat. No. B1333835
Key on ui cas rn: 351019-18-6
M. Wt: 140.91 g/mol
InChI Key: OJBYZWHAPXIJID-UHFFFAOYSA-N
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Patent
US07935697B2

Procedure details

A 72 L reactor equipped with reflux condenser, and temperature probe. To the reactor 5-bromo-2-fluoropyridine (1.17 L, 0.568 mol), toluene (18.2 L), and triisopropyl borate (3.13 L, 0.68 mol, 1.2 equiv.) were charged and stirred. Tetrahydrofuran (4.4 L) was added to the reactor and the reaction mixture was cooled to between −35 to −50° C. While maintaining a temperature between −35 to −45° C., n-butyl lithium (2.5 M solution of hexanes, 5.44 L, 0.68 mol, 1.2 equiv.) was cautiously added to the reactor. After 5 h, the reaction was deemed complete and the reaction mixture was warmed to between −15 to −20° C. To the reaction was added 2M HCl (11.80 L) to the reactor while maintaining a temperature between −15° C. and 0° C. The reaction mixture was stirred at 18 to 23° C. for (16 h) and the phases were separated. The organics were then extracted with 6 M sodium hydroxide (6.0 L). The acidic anbasic aqueous phases were mixed in the reactor and 6 M HCl (2.5 L) was added until pH 7.5 was achieved. Sodium chloride (6.0 kg) was then added to the aqueous phase. The aqueous phase was then extracted with THF (3×20 L). The combined organics were dried with magnesium sulfate and concentrated to give 1300 g of a tan solid (81% crude yield).
Quantity
1.17 L
Type
reactant
Reaction Step One
Quantity
3.13 L
Type
reactant
Reaction Step One
Quantity
18.2 L
Type
solvent
Reaction Step One
Quantity
5.44 L
Type
reactant
Reaction Step Two
Name
Quantity
11.8 L
Type
reactant
Reaction Step Three
Quantity
4.4 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([F:8])=[N:6][CH:7]=1.[B:9](OC(C)C)([O:14]C(C)C)[O:10]C(C)C.C([Li])CCC.Cl>O1CCCC1.C1(C)C=CC=CC=1>[F:8][C:5]1[N:6]=[CH:7][C:2]([B:9]([OH:14])[OH:10])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
1.17 L
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Name
Quantity
3.13 L
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
18.2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5.44 L
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
11.8 L
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
4.4 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-42.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 72 L reactor equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining a temperature between −35 to −45° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to between −15 to −20° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature between −15° C. and 0° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 18 to 23° C. for (16 h)
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The organics were then extracted with 6 M sodium hydroxide (6.0 L)
ADDITION
Type
ADDITION
Details
The acidic anbasic aqueous phases were mixed in the reactor and 6 M HCl (2.5 L)
ADDITION
Type
ADDITION
Details
was added until pH 7.5
ADDITION
Type
ADDITION
Details
Sodium chloride (6.0 kg) was then added to the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was then extracted with THF (3×20 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=CC=C(C=N1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1300 g
YIELD: CALCULATEDPERCENTYIELD 1624.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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